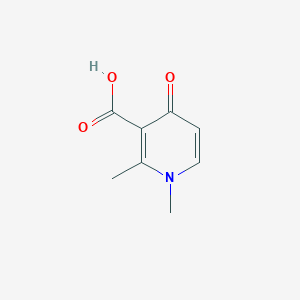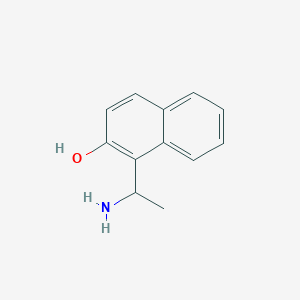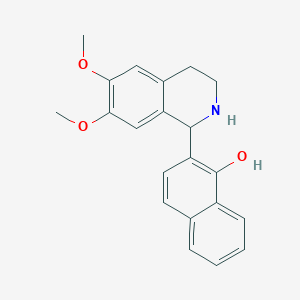
1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene is a tricyclic aromatic hydrocarbon and is often used as a model substrate for studies on the metabolism of carcinogenic PAHs . It’s commonly found as a pollutant in soils, estuarine waters, sediments, and other terrestrial and aquatic sites .
Synthesis Analysis
The synthesis of phenanthrene-related compounds involves various chemical reactions. For instance, 2-acetyl-4-allyl-1-hydroxy naphthalene was synthesized efficiently via Claisen rearrangement of 2-acetyl-1-allyloxynaphthalene . The Claisen-Schmidt condensation of the latter precursor afforded the corresponding chalcones, which were exploited to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone .
Molecular Structure Analysis
Phenanthrene is a tricyclic aromatic hydrocarbon. It is the smallest aromatic hydrocarbon to have a “bay-region” and a “K-region”, which are areas of the molecule that are often sites of metabolic attack .
Chemical Reactions Analysis
Phenanthrene is degraded by some soil bacteria through one of two different routes. In one route, 1-hydroxy-2-naphthoic acid is oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the Naphthalene Pathway to salicylate which can be further metabolized . In the other pathway, the ring of 1-hydroxy-2-naphthoic acid is cleaved and further metabolized via the Phthalate Pathway .
Physical And Chemical Properties Analysis
Phenanthrene is a low-molecular-weight PAH and is considered to be non- or slightly toxic to hydrocarbon-degrading bacterial cells because of its low bioavailability .
Mecanismo De Acción
The metabolism of phenanthrene by Streptomyces flavovirens and the marine cyanobacterium Agmenellum quadruplicatum PR-6 is more similar to that reported in mammalian and fungal enzyme systems than those catalyzed by bacteria . Both oxidize phenanthrene to phenanthrene trans -9,10-dihydrodiol via a monooxygenase-epoxide hydrolase-catalyzed reaction rather than by a dioxygenase .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
897035-11-9 |
|---|---|
Nombre del producto |
1-(1-Hydroxynaphth-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C21H21NO3/c1-24-18-11-14-9-10-22-20(17(14)12-19(18)25-2)16-8-7-13-5-3-4-6-15(13)21(16)23/h3-8,11-12,20,22-23H,9-10H2,1-2H3 |
Clave InChI |
YAIHHHYSJLBFDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)C3=C(C4=CC=CC=C4C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(3,5-dimethylphenyl){4-[(1R,4S)-3-(diphenylphosphanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]-2,5-dimethylthiophen-3-yl}phosphane](/img/structure/B8271041.png)
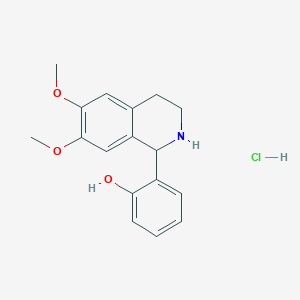
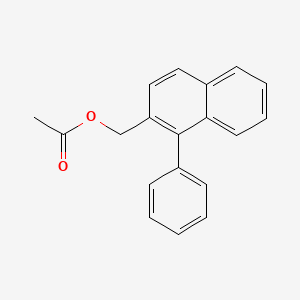
![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)
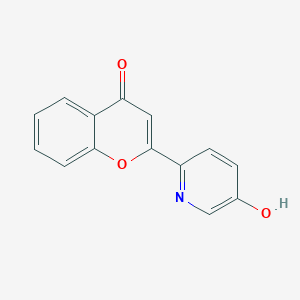


![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
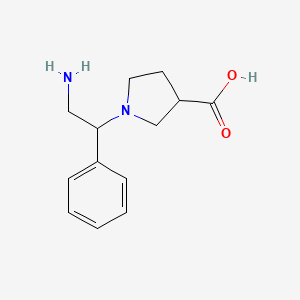
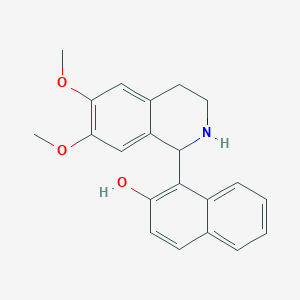
![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)
